1-Cyclohexyl-3-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclohexyl-3-methylbenzene is an organic compound with the molecular formula C13H18 . Its molar mass is 174.287 . It is also known by the name benzene, 1-cyclohexyl-3-methyl .

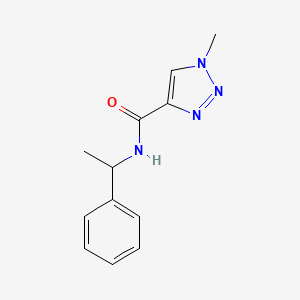

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-methylbenzene consists of a benzene ring with a methyl group (CH3) and a cyclohexyl group (C6H11) attached to it . The IUPAC Standard InChI for this compound is InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis

1-Cyclohexyl-3-methylbenzene has a normal boiling temperature and critical temperature in the liquid and gas states . It also has a specific density and enthalpy of vaporization or sublimation as a function of temperature . More specific values for these properties were not found in the sources.科学的研究の応用

Steric Acceleration in Cycloaddition Reactions

Research by Orlek et al. (1993) explores the use of conformational constraints in 1-allyloxy-2-(substituted)methylbenzenes to accelerate 1,3-dipolar cycloaddition reactions, a method that allows cycloadditions that otherwise do not proceed to react (Orlek, Sammes, & Weller, 1993).

Hydrogenation and Dehydrogenation Catalysis

Tanaka et al. (1978) studied the hydrogenation of 4-Isopropenyl-1-methylcyclohexene, which undergoes hydrogenation over ZrO2 and ThO2 to form products like 1-isopropyl-4-methylbenzene, highlighting the role of different catalysts in such reactions (Tanaka, Hattori, & Tanabe, 1978).

Kinetic Modeling of Cyclohexane Pyrolysis

Wang et al. (2012) conducted a study on the pyrolysis of cyclohexane, identifying more than 30 species including radicals and stable products such as 1-hexene, benzene, and aromatics. This research is crucial for understanding the decomposition pathways and formation of various products, including those related to 1-Cyclohexyl-3-methylbenzene (Wang et al., 2012).

Energy Transfer in Triplet Methylbenzenes

Indig and Wilson (1992) investigated the energy transfer of triplet methylbenzenes to dibromoanthracene in cyclohexane solutions, contributing to the understanding of energy transfer mechanisms in complex chemical systems (Indig & Wilson, 1992).

Catalytic Hydrogenolysis and Alkylation

Kallury et al. (1984) studied the hydrogenation of anisole and phenol, leading to the formation of methylbenzenes, including compounds structurally similar to 1-Cyclohexyl-3-methylbenzene. This research provides insights into the mechanisms of hydrogenolysis and alkylation under different conditions (Kallury, Tidwell, Boocock, & Chow, 1984).

Palladium Catalyzed Aminocarbonylation

Müller et al. (2005) explored the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation, leading to the formation of carboxamides. This process is relevant for synthesizing compounds structurally related to 1-Cyclohexyl-3-methylbenzene (Müller et al., 2005).

C−H Bond Activation by Dicationic Platinum(II) Complexes

Driver et al. (2007) demonstrated C−H bond activation by dicationic Pt(II) complexes, leading to the formation of organoplatinum species. Such studies are fundamental for understanding reactions involving the activation of C−H bonds in compounds like 1-Cyclohexyl-3-methylbenzene (Driver, Williams, Labinger, & Bercaw, 2007).

特性

IUPAC Name |

1-cyclohexyl-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBWADKCMNAMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)

![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)

![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2797030.png)

![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)

![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)